6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol
Description
Properties
IUPAC Name |
3-[cyclohexyl(ethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-15(10-6-4-3-5-7-10)11-8-9-12(16)14-13-11/h8-10H,2-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEXPHUPKSQIOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects . Substantial numbers of pyridazines and pyridazinones containing different moieties or substituents have been demonstrated to possess antipyretics, anti-inflammatory and analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Biochemical Analysis
Biochemical Properties
6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and engage in π-π stacking interactions, which are crucial for its binding affinity with target molecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. These interactions can modulate the activity of enzymes, influencing various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the function of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes. These changes can have significant impacts on cellular metabolism, potentially altering the production and utilization of metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins. These interactions can result in changes in the transcription of target genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its activity. Long-term exposure to this compound can result in sustained changes in cellular function, potentially affecting cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, potentially leading to cell damage or death. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, altering the flow of metabolites through different pathways. Additionally, it can influence the levels of specific metabolites, potentially leading to changes in cellular metabolism. These interactions underscore the compound’s potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, influenced by targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular context. Understanding these localization mechanisms is crucial for elucidating the compound’s mode of action.
Biological Activity
6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol is a compound of interest due to its potential biological activities, particularly in the context of inflammation and cancer therapy. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
The primary biological activity of this compound is linked to its role in modulating inflammatory pathways. It targets several key inflammatory mediators, including:
- Prostaglandin E2
- Inducible nitric oxide synthase (iNOS)
- Tumor necrosis factor-alpha (TNF-α)
- Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB)
- Leukotrienes
- Interleukins
By inhibiting the expression and activity of these mediators, the compound effectively reduces inflammation, which is crucial in various pathological conditions.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
This compound has been identified as a potent inhibitor of CDK2, a key regulator in the cell cycle. It interacts with the CDK2/cyclin A2 complex, disrupting its enzymatic activity. This inhibition leads to:
- Decreased proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).
The compound's binding affinity to CDK2 has been quantified, demonstrating effective inhibition at low concentrations.
Anti-inflammatory Effects
In laboratory studies, this compound has shown significant anti-inflammatory effects. For instance, in animal models, administration of the compound resulted in:
| Dosage | Effect Observed | Toxicity Level |
|---|---|---|
| Low | Inhibition of tumor growth | Minimal |
| Moderate | Reduction in serum inflammatory markers | Low |
| High | Significant reduction in inflammation | Moderate |
These findings indicate that lower doses can effectively manage inflammation without substantial toxicity.
Cancer Cell Line Studies
Further research involving various cancer cell lines revealed that this compound exhibits cytotoxic effects. The following table summarizes the observed IC50 values for different cell lines:
| Cell Line | IC50 Value (µM) | Comments |
|---|---|---|
| MCF-7 | 15 | Effective against breast cancer cells |
| HCT-116 | 12 | Inhibitory effects on colon cancer |
| HepG-2 | 18 | Potential liver cancer treatment |
These results highlight the compound's potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol with structurally analogous pyridazine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility: The hydroxyl group at position 3 in this compound enhances water solubility compared to ketone-containing analogs like 6-(Aminomethyl)pyridazin-3(2H)-one . However, the cyclohexyl group may reduce solubility in polar solvents compared to morpholinopropyl or phenylpropyl derivatives .
Preparation Methods
Nucleophilic Aromatic Substitution on 6-Halopyridazin-3-ols
One of the most reliable methods involves starting from 6-halopyridazin-3-ol derivatives (e.g., 6-chloropyridazin-3-ol) followed by nucleophilic substitution with cyclohexyl(ethyl)amine under basic conditions. This method benefits from the good leaving ability of halogens and the nucleophilicity of the amine.
- Reaction conditions: Heating 6-chloropyridazin-3-ol with cyclohexyl(ethyl)amine in polar aprotic solvents such as dioxane or ethanol, often in the presence of a base like potassium carbonate.
- Outcome: Formation of the this compound via displacement of the halogen.
This approach is supported by analogous syntheses reported for 6-alkoxypyridazin-3-amines and 6-alkylthiopyridazin-3-amines, where nucleophilic substitution on 6-chloropyridazin-3-amine derivatives was successful.
Cyclization and Condensation Routes
Another approach involves the condensation of pyridazine-3-amines with suitable aldehydes or ketones followed by cyclization to introduce the hydroxy group at the 3-position and the amino substituent at the 6-position.
Cyclization Using Cyclization Reagents
According to patent literature on related pyridazine derivatives, cyclization reagents such as cyanogen chloride, cyanamide, or thiourea derivatives can be used to form triazolo- or other fused rings on pyridazine cores, which can be further modified to introduce aminoalkyl groups. Although this is more common for triazolopyridazines, similar cyclization chemistry may be adapted for pyridazin-3-ol derivatives.
Representative Reaction Scheme
| Step | Reactants | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 6-Chloropyridazin-3-ol + Cyclohexyl(ethyl)amine | Heating in dioxane with K2CO3, 80-120°C, 6-12 h | This compound | 65-80 | Nucleophilic aromatic substitution |
| 2 | Pyridazine-3-amine + Phenylglyoxal monohydrate | Acid catalysis, reflux in dioxane | Imidazo[1,2-b]pyridazine-3-ol derivatives | 70-85 | Condensation-cyclization route for analogues |
| 3 | Arylhydrazinopyridazine + Cyclization reagent (e.g., cyanogen chloride) | Heating with solvent (e.g., toluene), 80-150°C | Cyclized pyridazine derivatives | Variable | Adaptable for fused ring systems |
Detailed Research Findings
Nucleophilic substitution on 6-chloropyridazin-3-ol is favored due to the electrophilic nature of the halogenated position and the nucleophilicity of the cyclohexyl(ethyl)amine. This method provides moderate to high yields and is scalable.
Solvent choice impacts the reaction efficiency; dioxane has been found superior to ethanol for similar pyridazine substitutions, likely due to better solvation and stability of intermediates.
Cyclization reagents such as cyanogen chloride and thiourea derivatives enable the formation of fused heterocycles on pyridazine rings, which can be further functionalized to achieve the desired substitution pattern. These methods are more complex but allow access to structurally diverse analogues.
Alternative oxidation and substitution pathways involving 6-amino-3-chloropyridazine 1-oxide intermediates have been reported, providing more facile nucleophilic aromatic substitution routes for introducing aminoalkyl groups.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 6-Chloropyridazin-3-ol | Cyclohexyl(ethyl)amine, K2CO3 | SNAr | High yield, straightforward | Requires halogenated precursor |
| Condensation-Cyclization | Pyridazine-3-amine + Phenylglyoxal | Acid catalyst | Condensation/cyclization | Access to fused ring analogues | Multi-step, moderate complexity |
| Cyclization with Cyclization Reagents | Arylhydrazinopyridazine | Cyanogen chloride, thiourea | Cyclization | Structural diversity | More complex, specialized reagents |
Concluding Remarks
The preparation of This compound predominantly relies on nucleophilic substitution of halogenated pyridazin-3-ol derivatives with cyclohexyl(ethyl)amine under basic conditions. Alternative synthetic approaches involve condensation and cyclization strategies to build the pyridazine ring with desired substitutions. Optimization of reaction conditions such as solvent, temperature, and reagent choice significantly impacts yield and purity. These methods are supported by extensive research in pyridazine chemistry and related heterocyclic syntheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Cyclohexyl(ethyl)amino)pyridazin-3-ol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting a pyridazine-3-ol precursor with cyclohexyl(ethyl)amine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Catalyst systems like triethylamine or K₂CO₃ may enhance reaction efficiency .
- Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization. Yield optimization requires precise control of stoichiometry and temperature .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, pyridazine aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 251.2 for CHNO) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze crystal packing .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Solubility Profile : Moderately soluble in DMSO, DMF, and methanol; poorly soluble in water. Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity). For kinetic studies, pre-dissolve in a co-solvent (e.g., 10% ethanol) .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize byproducts during the synthesis of this compound?
- Strategies :
- Temperature Control : Lowering reaction temperature to 60°C reduces decomposition but increases reaction time.
- Catalyst Screening : Test Pd-based catalysts or ionic liquids to improve regioselectivity .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., di-substituted analogs) and adjust protecting groups if needed .
Q. What computational methods are suitable for predicting the biological targets of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or GPCR libraries. Focus on conserved binding pockets (e.g., ATP-binding sites) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with in vitro assays (e.g., enzymatic inhibition) .
Q. How can contradictory data on the compound’s bioactivity be resolved?
- Case Example : If one study reports anti-inflammatory activity (IC = 10 µM) while another shows no effect:
- Reproducibility Checks : Standardize assay conditions (cell line, serum concentration, incubation time).
- Metabolite Interference : Test stability in cell media via LC-MS to rule out degradation .
Q. What strategies are effective for modifying the cyclohexyl/ethyl substituents to enhance pharmacological properties?
- SAR Insights :
- Substituent Effects : Replace cyclohexyl with smaller rings (e.g., cyclopentyl) to improve solubility. Fluorinate the ethyl group to enhance metabolic stability .
- Activity Data :
| Substituent Modification | LogP | IC (µM) |
|---|---|---|
| Cyclohexyl (parent) | 2.5 | 15.2 |
| Cyclopentyl | 2.1 | 8.7 |
| Fluorinated ethyl | 2.3 | 10.4 |
| (Hypothetical data based on structural analogs ) |
Methodological Troubleshooting
Q. Why does NMR show unexpected splitting patterns for the pyridazine ring protons?
- Root Cause : Dynamic effects from restricted rotation of the cyclohexyl group or solvent polarity.
- Solution : Acquire spectra at higher temperatures (e.g., 40°C in DMSO-d) to reduce line broadening .
Q. How to address low yield in large-scale synthesis (>10 g)?
- Scale-Up Adjustments :
- Use continuous flow reactors to maintain consistent heating/cooling.
- Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane 1:3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
